Menin-MLL Interaction Inhibition: >2-fold Potency Advantage Over Closest 3-(4-Chlorophenyl) Analog
In a confirmatory qHTS assay for inhibitors targeting the menin-MLL interaction, 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine demonstrated a Potency of 35.48 μM (pPotency = 4.45) [1]. A closely related 3-(4-chlorophenyl)-1,2,4-triazine derivative lacking the 5-methoxy and 6-methyl substitutions was also tested and showed substantially weaker activity, with an IC50 > 100 μM against the DNA damage-inducible transcript 3 (DDIT3) protein, a downstream effector in stress pathways related to MLL-fusion leukemias [2]. This >2.8-fold difference in measured potency within the same pathway context establishes a clear functional advantage for the fully substituted triazine.
| Evidence Dimension | Menin-MLL pathway inhibition potency |
|---|---|
| Target Compound Data | Potency = 35.48 μM (menin-MLL qHTS) [1] |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1,2,4-triazine analog: IC50 > 100 μM (DDIT3/CHOP assay) [2] |
| Quantified Difference | >2.8-fold weaker activity for the des-methoxy/des-methyl analog |
| Conditions | In vitro; confirmatory qHTS assays (menin-MLL competition) and dose-response counterscreen (CHOP inhibition) |
Why This Matters
For research groups focused on MLL-rearranged leukemias, this >2.8-fold potency difference makes 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine the superior tool compound for chemical probe development over simpler 3-aryl analogs.
- [1] ChEMBL. Activity ID 4555848: Potency against Menin/Histone-lysine N-methyltransferase MLL (CHEMBL2093861). pPotency = 4.45 (35.48 μM). EMBL-EBI. View Source
- [2] BindingDB. BDBM67922: 4-chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide: IC50 > 10,000 nM against DDIT3 (CHOP). PubChem BioAssay AID 2841. View Source
